molecular formula C10H15NO B2414105 N-(1-Cyclopropylcyclobutyl)prop-2-enamide CAS No. 2281709-14-4

N-(1-Cyclopropylcyclobutyl)prop-2-enamide

Cat. No.: B2414105
CAS No.: 2281709-14-4
M. Wt: 165.236
InChI Key: HGDJENKYCAYKSZ-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylcyclobutyl)prop-2-enamide is an organic compound characterized by the presence of a cyclopropyl group attached to a cyclobutyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopropylcyclobutyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the electrophilic activation of amides to enamides using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride. This reaction is characterized by its simplicity and broad substrate scope .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylcyclobutyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Cyclopropylcyclobutyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyclopropylcyclobutyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyclopropylcyclobutyl)prop-2-enamide: A closely related compound with a similar structure but different positional isomerism.

    N-cyclopropylprop-2-enamide: Another related compound with a simpler structure.

Uniqueness

N-(1-Cyclopropylcyclobutyl)prop-2-enamide is unique due to its specific cyclopropyl and cyclobutyl ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(1-cyclopropylcyclobutyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-9(12)11-10(6-3-7-10)8-4-5-8/h2,8H,1,3-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDJENKYCAYKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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